Octane-1,4,7-triyl tributanoate
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Overview
Description
It is an ester derived from butanoic acid and octane-1,4,7-triol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octane-1,4,7-triyl tributanoate typically involves the esterification of octane-1,4,7-triol with butanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octane-1,4,7-triyl tributanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octane-1,4,7-triol and butanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to produce corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octane-1,4,7-triol and butanoic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Octane-1,4,7-triyl tributanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of Octane-1,4,7-triyl tributanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound’s ester groups can undergo hydrolysis, releasing octane-1,4,7-triol and butanoic acid, which may further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Octane-1,4,7-triyl triacetate: An ester derived from octane-1,4,7-triol and acetic acid.
Octane-1,4,7-triyl tripropanoate: An ester derived from octane-1,4,7-triol and propanoic acid.
Uniqueness
Octane-1,4,7-triyl tributanoate is unique due to its specific ester groups derived from butanoic acid, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
5453-21-4 |
---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4,7-di(butanoyloxy)octyl butanoate |
InChI |
InChI=1S/C20H36O6/c1-5-9-18(21)24-15-8-12-17(26-20(23)11-7-3)14-13-16(4)25-19(22)10-6-2/h16-17H,5-15H2,1-4H3 |
InChI Key |
CBYWYTIHGQZVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCC(CCC(C)OC(=O)CCC)OC(=O)CCC |
Origin of Product |
United States |
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